REACTION_CXSMILES
|
Br[C:2]1[C:10]2[C:9]([NH2:11])=[CH:8][C:7]([CH3:12])=[N:6][C:5]=2[S:4][C:3]=1[CH3:13].[Cl:14][C:15]1[CH:16]=[C:17](B(O)O)[CH:18]=[CH:19][CH:20]=1.C(Cl)Cl.C([O-])([O-])=O.[Cs+].[Cs+]>C1(C)C=CC=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2].O>[Cl:14][C:15]1[CH:20]=[C:19]([C:2]2[C:10]3[C:9]([NH2:11])=[CH:8][C:7]([CH3:12])=[N:6][C:5]=3[S:4][C:3]=2[CH3:13])[CH:18]=[CH:17][CH:16]=1 |f:3.4.5,7.8.9.10|
|
Name
|
|
Quantity
|
170 mg
|
Type
|
reactant
|
Smiles
|
BrC1=C(SC=2N=C(C=C(C21)N)C)C
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
155 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1)B(O)O
|
Name
|
|
Quantity
|
54 mg
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
Cs2CO3
|
Quantity
|
646 mg
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
Name
|
material
|
Quantity
|
30 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the mixture extracted with ethyl acetate (3×15 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
solvent removed in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification by chromatography on silica gel
|
Type
|
WASH
|
Details
|
eluting with a gradient of 0-50% ethyl acetate in cyclohexane
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1)C1=C(SC=2N=C(C=C(C21)N)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 204.4 mg | |
YIELD: CALCULATEDPERCENTYIELD | 107.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |